An In-depth Technical Guide to (2,4-Difluoro-6-methoxyphenyl)boronic acid: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to (2,4-Difluoro-6-methoxyphenyl)boronic acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of Fluorinated Boronic Acids in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. In parallel, the development of robust carbon-carbon bond-forming reactions, particularly the Nobel Prize-winning Suzuki-Miyaura cross-coupling, has revolutionized the synthesis of complex biaryl structures ubiquitous in pharmaceuticals.[1] At the confluence of these powerful strategies lies a class of reagents of immense value: fluorinated arylboronic acids.
This technical guide provides a comprehensive overview of (2,4-Difluoro-6-methoxyphenyl)boronic acid, a versatile and sterically hindered building block that offers unique advantages in the synthesis of novel therapeutics. We will delve into its chemical properties, provide a detailed, field-proven synthesis protocol, explore its critical role in Suzuki-Miyaura cross-coupling reactions, and outline standard analytical methodologies for its characterization. This document is intended to serve as a practical resource for researchers and drug development professionals seeking to leverage the unique properties of this reagent in their synthetic endeavors.
Part 1: Core Profile of (2,4-Difluoro-6-methoxyphenyl)boronic acid
(2,4-Difluoro-6-methoxyphenyl)boronic acid is a white to off-white solid at room temperature. The presence of two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the phenyl ring creates a unique electronic and steric environment, influencing its reactivity in cross-coupling reactions.
| Property | Value | Source |
| CAS Number | 1808997-86-5 | [2] |
| Molecular Formula | C₇H₇BF₂O₃ | [2] |
| Molecular Weight | 187.94 g/mol | [2] |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in organic solvents such as DMSO, methanol, and THF | General Knowledge |
Part 2: Synthesis of (2,4-Difluoro-6-methoxyphenyl)boronic acid via Miyaura Borylation
The most common and efficient method for the synthesis of arylboronic acids is the Miyaura borylation reaction.[3][4] This palladium-catalyzed cross-coupling reaction utilizes a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to install a boronic ester onto an aryl halide or triflate. The resulting boronic ester can then be hydrolyzed to the corresponding boronic acid.
The synthesis of (2,4-Difluoro-6-methoxyphenyl)boronic acid would logically start from a suitable halogenated precursor, such as 1-bromo-2,4-difluoro-6-methoxybenzene. The choice of a palladium catalyst and ligand is crucial for achieving high yields, especially with sterically hindered and electronically challenging substrates.
Experimental Protocol: A Representative Miyaura Borylation
This protocol is a representative procedure for the synthesis of a substituted arylboronic ester, which can be adapted for the preparation of (2,4-Difluoro-6-methoxyphenyl)boronic acid pinacol ester.
Step 1: Reaction Setup
-
To an oven-dried Schlenk flask, add 1-bromo-2,4-difluoro-6-methoxybenzene (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.) to the flask.
-
Add anhydrous 1,4-dioxane via syringe.
Step 2: Reaction Execution
-
Stir the reaction mixture at 80-100 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired (2,4-Difluoro-6-methoxyphenyl)boronic acid pinacol ester.
Step 4: Hydrolysis to the Boronic Acid
-
Dissolve the purified pinacol ester in a mixture of acetone and water.
-
Add an acid, such as hydrochloric acid, and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford (2,4-Difluoro-6-methoxyphenyl)boronic acid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation. Conducting the reaction under an inert atmosphere prevents catalyst deactivation and ensures a high turnover number.
-
Anhydrous Solvent: Water can react with the diboron reagent and interfere with the catalytic cycle. Using an anhydrous solvent is critical for achieving optimal yields.
-
Potassium Acetate as Base: A weak base like potassium acetate is often preferred in Miyaura borylations to avoid premature hydrolysis of the diboron reagent and the product boronic ester.[4]
-
Pd(dppf)Cl₂ Catalyst: This catalyst is widely used for a variety of cross-coupling reactions due to its thermal stability and effectiveness with a broad range of substrates.[3] The dppf ligand promotes the reductive elimination step and stabilizes the palladium center.
Caption: Generalized workflow for the synthesis of (2,4-Difluoro-6-methoxyphenyl)boronic acid.
Part 3: Application in Suzuki-Miyaura Cross-Coupling
The primary utility of (2,4-Difluoro-6-methoxyphenyl)boronic acid lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many drug molecules.
The ortho-methoxy group and the two fluorine atoms on the boronic acid present a sterically hindered environment around the boron center. This can influence the reaction kinetics and may require carefully optimized conditions, such as the use of specialized palladium catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) and appropriate bases (e.g., K₂CO₃, Cs₂CO₃).
Exemplary Suzuki-Miyaura Protocol:
This protocol describes a general procedure for the coupling of an aryl boronic acid with an aryl halide, which is applicable to (2,4-Difluoro-6-methoxyphenyl)boronic acid.
Step 1: Reaction Setup
-
In a reaction vessel, combine (2,4-Difluoro-6-methoxyphenyl)boronic acid (1.2 equiv.), the desired aryl halide (1.0 equiv.), and a base such as potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
Step 2: Reaction Execution
-
Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
Step 3: Work-up and Purification
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 4: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of (2,4-Difluoro-6-methoxyphenyl)boronic acid. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. For (2,4-Difluoro-6-methoxyphenyl)boronic acid, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all informative.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methoxy group protons. The coupling of the aromatic protons to the adjacent fluorine atoms will result in complex splitting patterns. The protons of the B(OH)₂ group are often broad and may exchange with deuterium in deuterated solvents.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants, while smaller two- and three-bond couplings will also be observed.[5]
-
¹⁹F NMR: The fluorine NMR spectrum provides a direct way to observe the fluorine environments and is very sensitive to structural changes.
-
¹¹B NMR: The boron NMR spectrum will show a characteristic chemical shift for the trigonal planar boronic acid.
Representative ¹H and ¹³C NMR Data for a Substituted Phenylboronic Acid:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~7.0-7.5 | m | - | Aromatic-H |
| ~3.9 | s | - | OCH₃ | |
| ~8.2 | br s | - | B(OH)₂ | |
| ¹³C | ~160 | d | ¹JCF ≈ 250 | C-F |
| ~100-130 | m | - | Aromatic-C | |
| ~56 | s | - | OCH₃ | |
| C-B signal often not observed due to quadrupolar relaxation |
Note: The exact chemical shifts and coupling constants for (2,4-Difluoro-6-methoxyphenyl)boronic acid would need to be determined experimentally.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique for the analysis of boronic acids.[6] The mass spectrum will show the molecular ion peak [M+H]⁺ or [M-H]⁻, as well as characteristic fragment ions. The presence of boron's natural isotopes (¹⁰B and ¹¹B) will result in a characteristic isotopic pattern for boron-containing fragments.
Expected Mass Spectral Data:
| Ion | m/z (calculated) |
| [C₇H₇BF₂O₃ + H]⁺ | 188.04 |
| [C₇H₇BF₂O₃ - H]⁻ | 186.03 |
| [C₇H₇BF₂O₃ + Na]⁺ | 210.02 |
Conclusion
(2,4-Difluoro-6-methoxyphenyl)boronic acid is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its unique substitution pattern offers opportunities to fine-tune the steric and electronic properties of target compounds. A thorough understanding of its synthesis, reactivity in cross-coupling reactions, and analytical characterization is crucial for its effective utilization in the laboratory. This guide provides a foundational framework for researchers to confidently incorporate this powerful reagent into their synthetic strategies, ultimately accelerating the discovery and development of new medicines.
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